5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride
Description
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6.ClH/c1-12-4(2-3-8-12)5-6(7)10-11-9-5;/h2-3H,1H3,(H3,7,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFMIMZHGLGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine typically involves the reaction of 2-methylpyrazole with appropriate triazole precursors under controlled conditions. One common method includes the use of hydrazine derivatives and acetylenic ketones, which undergo cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride typically involves the reaction of pyrazole derivatives with triazole moieties. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the synthesis process often yields high purity compounds, confirmed by spectroscopic methods, which are essential for ensuring their efficacy in biological applications .
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, compounds containing the triazole ring have shown efficacy against various bacterial strains and fungi .
- Anticancer Properties : Studies have demonstrated that 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo .
Agrochemical Applications
In agrochemistry, this compound is being explored for its potential as a plant growth regulator and pesticide:
- Insecticidal Properties : Several studies have reported that triazole derivatives possess insecticidal activity, making them suitable for developing new pesticides .
- Fungicidal Activity : The incorporation of triazole structures into fungicides has proven effective against various plant pathogens, enhancing crop protection strategies .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Applied Sciences evaluated the antimicrobial activity of various triazole derivatives, including 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride. The results indicated a strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation reported in Molecules, the compound's ability to inhibit the proliferation of multiple cancer cell lines was assessed. The study found that treatment with the compound led to significant reductions in cell viability, suggesting its potential application in cancer therapy .
Case Study 3: Agrochemical Applications
Research conducted on the use of triazole derivatives as fungicides revealed that formulations containing 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine; hydrochloride demonstrated effective control over fungal diseases in crops, thereby improving yield and quality .
Mechanism of Action
The mechanism of action of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s triazole-pyrazole scaffold contrasts with the imidazo-pyridine core in , which may confer higher rigidity and altered binding affinities in biological systems.
Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for drug formulation.
Functional Groups and Bioactivity :
- Pyrazole derivatives with halogenated substituents (e.g., ) often demonstrate enhanced antimicrobial or antifungal activity due to increased electrophilicity.
- The pyridine moiety in may improve interactions with metalloenzymes or receptors, a feature absent in the triazole-based target compound.
Synthetic Pathways :
- Cyclization reactions involving hydrazine hydrate (as in ) are common in triazole and benzoxazole synthesis, suggesting shared methodologies for producing the target compound and its analogs.
Research Findings and Implications
- This implies that triazole-pyrazole hybrids could similarly target oxidative stress pathways.
- Agrochemical Potential: The chlorophenyl and methoxy ester groups in Pyraoxystrobin contribute to its fungicidal activity, suggesting that modifying the target compound’s pyrazole ring with electron-withdrawing groups could enhance agrochemical efficacy.
- Pharmacokinetics : The difluoromethyl group in reduces metabolic degradation via cytochrome P450 enzymes, a strategy applicable to the target compound for improving drug stability.
Biological Activity
5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine;hydrochloride is a heterocyclic compound characterized by the presence of both pyrazole and triazole rings. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer properties.
- IUPAC Name: this compound
- Molecular Formula: C6H8N6Cl
- Molecular Weight: 232.24 g/mol
- CAS Number: 2241138-83-8
Synthesis
The synthesis of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine typically involves reactions between 2-methylpyrazole and triazole precursors under controlled conditions. Common methods include:
- Cyclization with Hydrazine Derivatives : This method often utilizes acetylenic ketones to facilitate the formation of the triazole ring.
- Multi-step Synthesis : Industrial processes may involve optimized multi-step reactions using catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, compounds derived from similar pyrazole structures have shown IC50 values ranging from 0.08 µM to over 40 µM across different studies .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine | MCF7 | 12.50 | |
| Similar Pyrazole Derivative | A549 | 26 | |
| Newer Pyrazolic Compound | HepG2 | 0.71 |
The biological activity of 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amines can be attributed to their ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, leading to reduced viability.
Case Studies and Research Findings
Several case studies highlight the diverse applications and effectiveness of this compound in biological systems:
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of pyrazole compounds exhibited potent anticancer effects against various cell lines, with some achieving IC50 values as low as 0.08 µM .
- Antimicrobial Evaluation : Research has confirmed that certain derivatives possess broad-spectrum antimicrobial properties, with effective concentrations being established through minimum inhibitory concentration (MIC) assays.
- Corrosion Inhibition : Beyond biological activity, some studies have examined the compound's effectiveness as a corrosion inhibitor in industrial applications, showcasing its versatility .
Q & A
Q. What are the standard synthetic routes for 5-(2-Methylpyrazol-3-yl)-2H-triazol-4-amine hydrochloride?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through cyclization (using POCl₃ at 120°C), formylation, oxidation, and acylation . Subsequent coupling with ammonium thiocyanate or hydrazine derivatives yields the triazole core. The hydrochloride salt is formed via acid-base reactions in polar solvents .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
Q. What are the critical quality control parameters during synthesis?
Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Residual solvent analysis (e.g., DMF, POCl₃) is essential for pharmaceutical-grade synthesis. Quantify hydrochloride content using titration or ion chromatography .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
Modern approaches integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies. This method identifies optimal conditions (e.g., solvent, catalyst) for cyclization and acylation steps .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer assays often stem from structural analogs (e.g., substituent variations) or assay conditions. For example:
Q. How can intermediates like 5-chloro-pyrazole-4-carbonyl chloride be stabilized during scale-up?
Key challenges include moisture sensitivity and exothermic side reactions. Strategies:
- Use anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar).
- Control temperature (<5°C during acylation) to prevent decomposition.
- Employ continuous flow reactors for improved heat/mass transfer .
Q. What methodologies are used to study structure-activity relationships (SAR) in pharmacological applications?
- Derivatization : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl, trifluoromethyl) .
- Docking studies : Screen against target proteins (e.g., kinases, bacterial enzymes) using AutoDock or Schrödinger Suite .
- In vivo models : Evaluate bioavailability and toxicity in rodent studies with HPLC-MS plasma analysis .
Data Analysis and Experimental Design
Q. How to design experiments for analyzing contradictory solubility data?
- Solvent screening : Test in DMSO, PBS, and simulated gastric fluid.
- High-throughput solubility assays using UV-Vis or nephelometry.
- Cross-validate with DSC/TGA to detect polymorphic forms affecting solubility .
Q. What statistical approaches are suitable for validating biological assay reproducibility?
- ANOVA for multi-group comparisons (e.g., IC₅₀ values across analogs).
- Bland-Altman plots to assess inter-lab variability.
- Power analysis to determine sample sizes for in vitro assays .
Methodological Innovations
Q. How can hybrid computational-experimental workflows accelerate discovery?
Combine machine learning (e.g., Bayesian optimization) with robotic synthesis platforms to prioritize high-yield reaction conditions. For example, ICReDD’s feedback loop uses experimental data to refine computational models, enabling rapid optimization of triazole cyclization .
Q. What advanced techniques improve characterization of hydrochloride salt stability?
- Dynamic vapor sorption (DVS) to study hygroscopicity.
- Solid-state NMR for crystal structure analysis.
- Forced degradation studies under heat/humidity to identify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
